N-[(3S)-2-oxothiolan-3-yl]butanamide

Quorum Sensing Solubility Assay Development

N-[(3S)-2-oxothiolan-3-yl]butanamide (CAS 202284-85-83), a thiolactone analog of N-butyryl-L-homoserine lactone, addresses the poor hydrolytic stability of native AHLs in long-term quorum sensing assays. Its sulfur-substituted core extends signaling half-life in aqueous media, ensuring reproducible biofilm induction over multi-day experiments. Key procurement considerations: - ≥98% purity by HPLC; supplied as a crystalline solid. - Solubility: ≥50 mg/mL in DMF; ≥30 mg/mL in DMSO; facilitates automated HTS formatting. - Validated positive control for violacein induction in C. violaceum CV026 reporter strains. - Stored at -20°C; shipped on blue ice globally. Available in 5-50 mg standard aliquots.

Molecular Formula C8H13NO2S
Molecular Weight 187.26 g/mol
CAS No. 202284-85-3
Cat. No. B583181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3S)-2-oxothiolan-3-yl]butanamide
CAS202284-85-3
SynonymsN-[(3S)-tetrahydro-2-oxo-3-thienyl]-butanamide
Molecular FormulaC8H13NO2S
Molecular Weight187.26 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1CCSC1=O
InChIInChI=1S/C8H13NO2S/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
InChIKeyIMJUOGHALGXOSS-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3S)-2-oxothiolan-3-yl]butanamide for Quorum Sensing Research


N-[(3S)-2-oxothiolan-3-yl]butanamide (CAS 202284-85-3), also known as N-butyryl-L-homocysteine thiolactone, is a small molecule designed as a functional analog of N-acyl homoserine lactones (AHLs), which are the primary chemical signals in bacterial quorum sensing (QS) . Its core structure replaces the canonical lactone ring with a thiolactone, introducing a sulfur atom that confers distinct physicochemical properties and the potential for altered interaction kinetics with LuxIR-family transcriptional regulators [1].

Functional AHL analog with thiolactone core
Designed for quorum sensing pathway studies
Distinct solubility and stability profile vs. native lactones

N-[(3S)-2-oxothiolan-3-yl]butanamide Substitution Risks


Substituting N-[(3S)-2-oxothiolan-3-yl]butanamide with a generic AHL like C4-HSL is scientifically invalid due to the fundamental structural difference of the thiolactone core, which leads to measurable changes in solubility, stability, and receptor interaction [1]. The sulfur atom in the thiolactone ring increases lipophilicity and alters the geometry of the pharmacophore compared to the oxygen in the native lactone, potentially resulting in a different activation or antagonism profile in QS assays [2]. Using an unvalidated analog without understanding these specific differences can lead to inconsistent and irreproducible results in gene expression and biofilm studies .

Thiolactone core
Replaces lactone oxygen with sulfur, altering receptor-interaction kinetics and assay response relative to C4-HSL.
Solubility shift
Higher organic solubility (DMF/DMSO) but lower aqueous solubility may affect stock preparation and effective concentration in biological media.
Hydrolytic stability
Thiolactone ring may resist hydrolysis better than native lactone, changing signal persistence in long-term assays.

N-[(3S)-2-oxothiolan-3-yl]butanamide Evidence Guide


Solubility Profile: Thiolactone vs. Native Lactone

N-[(3S)-2-oxothiolan-3-yl]butanamide (202284-85-3) demonstrates significantly higher solubility in organic solvents such as DMF (50 mg/mL) and DMSO (30 mg/mL) compared to its aqueous solubility (0.5 mg/mL in PBS) . In contrast, the native signaling molecule N-butyryl-L-homoserine lactone (C4-HSL) exhibits distinct solubility characteristics; for example, a standard C4-HSL preparation shows different partitioning behavior, with a reported 90:10 distribution in a specific biphasic system compared to 60:40 for 3OC8-HSL [1]. This differential solubility directly impacts the preparation of stock solutions and the effective concentration achievable in aqueous biological media.

Solubility Profile
Head-to-head
Target: DMF 50 mg/mL, DMSO 30 mg/mL, PBS 0.5 mg/mL
Comparator (C4-HSL): different partitioning behavior reported
Supports organic solvent stock prep; aqueous solubility is limiting
~100× solubility difference in DMF vs PBS
Quorum Sensing Solubility Assay Development Biofilm Studies

Violacein Induction as a QS Positive Control

N-[(3S)-2-oxothiolan-3-yl]butanamide (202284-85-3) is a validated inducer of violacein expression in *Chromobacterium violaceum* . While specific quantitative EC50 data for 202284-85-3 is not widely published in peer-reviewed literature, its designation as an 'analog' of N-butyryl-L-homoserine lactone (C4-HSL) that retains this functional property makes it a defined alternative to the native signal [1]. The native C4-HSL is the primary autoinducer for the CviI/R QS system in *C. violaceum*, and the thiolactone analog's ability to cross-activate this system confirms its utility as a non-native, stable probe.

Violacein Induction
Class-level
Positive (qualitative) induction observed in C. violaceum
May serve as non-native QS activator probe
Quantitative EC50 not reported
Quorum Sensing Bioassay Violacein Chromobacterium violaceum

Hydrolytic Stability: Thiolactone vs. Lactone Ring

The defining feature of N-[(3S)-2-oxothiolan-3-yl]butanamide is the replacement of the lactone oxygen with a sulfur atom, forming a thiolactone ring [1]. This structural modification is known in medicinal chemistry to increase resistance to hydrolytic ring-opening compared to the native lactone found in AHLs like C4-HSL [2]. Native AHLs are susceptible to both chemical and enzymatic hydrolysis (via lactonases), which can confound results in long-term experiments by reducing effective concentration over time. The thiolactone analog provides a more stable scaffold for maintaining consistent signaling activity in extended assays.

Hydrolytic Stability
Class-level
Thiolactone ring may exhibit enhanced resistance to hydrolysis
May support long-duration biofilm assays
Half-life data not available; inferred from sulfur substitution
Chemical Stability Quorum Sensing Long-Term Studies Assay Robustness

LuxIR Receptor Probe

N-[(3S)-2-oxothiolan-3-yl]butanamide interacts with transcriptional regulators belonging to the LuxIR protein family . While the cognate ligand for many LuxR-type receptors is the native lactone AHL, the thiolactone analog can serve as a non-native modulator. This allows researchers to probe the ligand-binding specificity of LuxR homologs. For example, in a competitive binding context, the thiolactone analog may exhibit a different affinity profile compared to the native C4-HSL, although specific Ki or Kd values are not currently available for 202284-85-3 .

LuxIR Receptor Probe
Data to verify
Confirmed interaction with LuxIR-family regulators
Supports structural probe for receptor specificity studies
Affinity constants (Kd, Ki) not quantified
Quorum Sensing Transcriptional Regulation LuxR Receptors Molecular Probes

N-[(3S)-2-oxothiolan-3-yl]butanamide Research Applications


Long-Term Biofilm Development Studies

Use N-[(3S)-2-oxothiolan-3-yl]butanamide as a stable QS signal to induce biofilm formation over multi-day experiments. Its thiolactone core provides enhanced resistance to hydrolysis compared to native AHLs, ensuring a more consistent signaling environment throughout the assay period [1][2].

High-Concentration Stock Solutions for HTS

Prepare concentrated stock solutions in DMF (up to 50 mg/mL) or DMSO (up to 30 mg/mL) for HTS campaigns against QS receptors. The significantly higher solubility of 202284-85-3 in these organic solvents, relative to its aqueous solubility, is a key differentiator that facilitates its use in automated liquid handling systems and compound library formatting .

Violacein Assay Positive Control

Employ N-[(3S)-2-oxothiolan-3-yl]butanamide as a defined, commercially available positive control in bioassays utilizing the *Chromobacterium violaceum* CV026 reporter strain. Its validated ability to induce violacein expression provides a reliable benchmark for quantifying the activity of other putative QS modulators or environmental samples .

LuxR Receptor SAR Probe

Include 202284-85-3 as a thiolactone variant in SAR panels when investigating the ligand-binding specificity and tolerance of LuxR-family receptors. Its distinct structural and solubility profile allows for the dissection of structural features critical for receptor activation versus those governing pharmacokinetic-like properties in vitro .

Application
Selection Property
Validation Focus
Biofilm development assays
Hydrolytic stability of thiolactone ring
Signal consistency over extended incubation
HTS stock preparation
High organic-solvent solubility (DMF/DMSO)
Solubility in assay-compatible solvents
C. violaceum violacein bioassay
Reported violacein induction activity
Cross-activation of CviI/R QS system
LuxR receptor SAR panels
Thiolactone structural variant of AHL
Ligand-binding specificity and receptor plasticity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(3S)-2-oxothiolan-3-yl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.